molecular formula C26H25NO6 B1334006 Fmoc-D-3,4-dimethoxyphenylalanine CAS No. 218457-81-9

Fmoc-D-3,4-dimethoxyphenylalanine

Cat. No. B1334006
CAS RN: 218457-81-9
M. Wt: 447.5 g/mol
InChI Key: XJRGWWYKCGWQHH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-3,4-dimethoxyphenylalanine is a chemical compound with the molecular formula C26H25NO6 . It is also known by other names such as FMOC-D-TYR(3-OME,4-ME)-OH, FMOC-D-PHE[3,4-(OME) 2]-OH, FMOC-3,4-DIMETHOXY-D-PHE-OH, FMOC-D-PHE(3,4-DIMETHOXY)-OH, among others .


Synthesis Analysis

While specific synthesis methods for Fmoc-D-3,4-dimethoxyphenylalanine were not found, similar compounds such as 3,4-Dimercaptophenylalanines and 2,3-dimercaptophenylalanines have been synthesized by nucleophilic substitution of a protected aminomalonate on 3,4- and 2,3-dimercaptobenzyl bromide derivatives . Another method involves protecting the amino group of DOPA with a phthaloyl group and the carboxyl group as a methyl ester .


Molecular Structure Analysis

The molecular weight of Fmoc-D-3,4-dimethoxyphenylalanine is 447.48 g/mol . The InChI string and SMILES string provide more detailed information about its molecular structure .

Scientific Research Applications

Biomedical Applications: Hydrogel Formation

This compound has been investigated for its ability to form biocompatible hydrogels suitable for various biomedical applications . Hydrogels made from Fmoc-protected amino acids like Fmoc-D-3,4-dimethoxyphenylalanine can gel under physiological conditions, making them ideal for tissue engineering and drug delivery systems.

Self-Supporting Materials

The ability of this compound to self-assemble into rigid materials makes it suitable for creating self-supporting structures that can be used in various industrial and research applications.

Safety and Hazards

When handling Fmoc-D-3,4-dimethoxyphenylalanine, it is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

Fmoc-D-3,4-dimethoxyphenylalanine is a complex compound used in the field of peptide synthesis . The primary targets of this compound are the amino groups in peptide chains. The compound acts as a protective group for these amino groups during the synthesis process .

Mode of Action

The compound works by attaching itself to the amino groups in peptide chains, preventing them from reacting with other compounds during the synthesis process . This is achieved through the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile and can be removed under mildly basic conditions .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. By protecting the amino groups, it allows for the controlled addition of amino acids to the peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed, leaving the completed peptide.

Pharmacokinetics

Like other fmoc-amino acids, it is likely to have low bioavailability due to its large size and complex structure .

Result of Action

The result of the compound’s action is the successful synthesis of peptide chains with a specific sequence of amino acids . This is crucial in the production of proteins and peptides for research and therapeutic purposes.

Action Environment

The action of Fmoc-D-3,4-dimethoxyphenylalanine is highly dependent on the environment in which it is used. The compound is stable under normal laboratory conditions, but the Fmoc group can be removed under mildly basic conditions . Temperature, pH, and the presence of other chemicals can all influence the compound’s efficacy and stability .

properties

IUPAC Name

(2R)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRGWWYKCGWQHH-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165789
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218457-81-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218457-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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